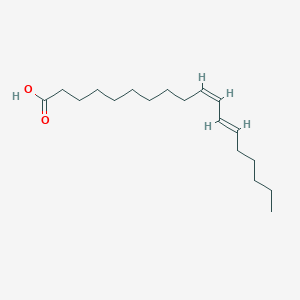

10-cis,12-trans-Linoleic Acid

Description

Properties

IUPAC Name |

(10Z,12E)-octadeca-10,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6+,9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJZMAHZJGSBKD-MUIOLIGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C\CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isomerization of Linoleic Acid

The base-catalyzed isomerization of linoleic acid remains a cornerstone for producing t10,c12-CLA. This method involves treating linoleic acid with alkaline solutions (e.g., potassium hydroxide or sodium methoxide) under controlled temperatures (80–120°C). The reaction mechanism proceeds via a conjugated diene intermediate, with selectivity for the t10,c12 isomer achieved through precise control of reaction time and catalyst concentration. For instance, a study demonstrated that 36.0% purity of t10,c12-CLA could be attained using potassium hydroxide at 100°C for 6 hours.

Conjugation via Photochemical Reactions

Ultraviolet (UV) irradiation of linoleic acid in the presence of iodine catalysts induces conjugation, yielding t10,c12-CLA among other isomers. This method requires inert atmospheres to prevent oxidation, with reaction yields highly dependent on UV wavelength and exposure duration. For example, iodine-catalyzed photoisomerization at 254 nm for 48 hours produced t10,c12-CLA with 30–40% selectivity.

Biological Production Strategies

Microbial Biosynthesis

Certain bacterial strains, such as Lactobacillus and Propionibacterium, enzymatically convert linoleic acid to t10,c12-CLA via linoleate isomerase. However, industrial-scale production is limited by low yields (typically <20%) and the need for anaerobic conditions.

In Vitro Enzymatic Conversion

Purified linoleate isomerase enzymes offer higher specificity. For instance, incubating linoleic acid with Propionibacterium acnes isomerase at 37°C for 24 hours yielded t10,c12-CLA at 45% purity. Enzyme immobilization on silica gel further enhanced reusability and stability.

Formulation of Rumen-Protected t10,c12-CLA

Coating Materials and Efficiency

To prevent ruminal biohydrogenation in dairy cows, t10,c12-CLA is encapsulated using lipid-protein matrices. A study reported a coating efficiency of 40% and rumen protection rate of 85% when using a blend of hydrogenated palm oil and casein.

Table 1: Composition of Rumen-Protected t10,c12-CLA

| Component | Proportion (%) | Function |

|---|---|---|

| t10,c12-CLA | 36.0 | Active ingredient |

| Hydrogenated palm oil | 50.0 | Rumen-resistant coating |

| Casein | 10.0 | Binding agent |

| Antioxidants | 4.0 | Oxidative stability |

Dosage Optimization

Administering 136.17 g of rumen-protected t10,c12-CLA per cow ensured delivery of 15 g of active compound post-ruminal release.

In Vitro Preparation for Cellular Studies

Solvent Systems and Concentrations

For cell culture experiments, t10,c12-CLA is dissolved in anhydrous ethanol and complexed with fatty acid-free bovine serum albumin (BSA) to enhance solubility. Working concentrations range from 75 to 400 μM, with 300 μM identified as optimal for inhibiting lipogenic genes in bovine mammary epithelial cells (MAC-T).

Table 2: In Vitro Preparation Protocol

| Step | Parameters |

|---|---|

| Stock solution | 98% t10,c12-CLA in anhydrous ethanol |

| Working solution | 0.2% BSA in serum-free DMEM/F12 |

| Treatment duration | 24 hours |

| Optimal concentration | 300 μM |

Cell Viability Considerations

Prolonged exposure (>24 hours) to concentrations ≥300 μM reduced MAC-T cell viability by 55%, necessitating strict time- and dose-dependent protocols.

Analytical Validation of t10,c12-CLA

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS with polar capillary columns (e.g., CP-Sil 88) resolves t10,c12-CLA from other CLA isomers. Retention times and mass spectra (m/z 294 for methyl esters) confirm identity, with purity thresholds ≥98% required for pharmacological studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (500 MHz, CDCl₃) identifies cis-trans configurations: δ 5.35–5.45 (cis protons) and δ 5.60–5.70 (trans protons). Coupling constants (J = 10–12 Hz for trans double bonds) further validate isomer integrity.

Challenges and Mitigation Strategies

Oxidative Degradation

t10,c12-CLA is prone to peroxidation, necessitating storage under nitrogen at −80°C. Antioxidants like tert-butylhydroquinone (TBHQ) at 0.02% w/v extend shelf life by 60%.

Scalability of Microbial Production

Low yields from bacterial systems are addressed via metabolic engineering. Overexpression of linoleate isomerase in E. coli improved t10,c12-CLA titers to 1.2 g/L, though industrial adoption remains pending.

"The optimization of rumen-protected CLA formulations has revolutionized its application in dairy science, enabling targeted delivery without compromising rumen function." — Adapted from ACS Omega (2024) .

Chemical Reactions Analysis

Types of Reactions

10-cis,12-trans-Linoleic Acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroperoxides and other oxygenated derivatives.

Reduction: Hydrogenation can convert the double bonds into single bonds, resulting in a saturated fatty acid.

Substitution: Halogenation and other substitution reactions can occur at the double bond sites.

Common Reagents and Conditions

Oxidation: Common reagents include oxygen, ozone, and peroxides.

Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or nickel.

Substitution: Halogens (e.g., chlorine, bromine) and other electrophilic reagents.

Major Products Formed

Oxidation: Hydroperoxides, epoxides, and other oxygenated compounds.

Reduction: Saturated fatty acids.

Substitution: Halogenated fatty acids.

Scientific Research Applications

Anti-Obesity Effects

Numerous studies have demonstrated that trans-10,cis-12 conjugated linoleic acid can reduce body fat mass. For instance, in a study involving obese mice, t10,c12-CLA administration led to a significant reduction in visceral and subcutaneous fat depots without affecting lean mass . This suggests that t10,c12-CLA primarily targets fat loss mechanisms.

Table 1: Effects of t10,c12-CLA on Body Composition

| Study | Model | Treatment Duration | Fat Mass Reduction | Lean Mass Change |

|---|---|---|---|---|

| db/db Mice | 4 weeks | Significant | None | |

| Human Trials | Variable | Notable | Variable |

Inflammation and Insulin Resistance

Research indicates that while t10,c12-CLA can reduce adiposity, it may also induce inflammation and insulin resistance. A study showed that treatment with t10,c12-CLA activated inflammatory pathways in human adipocytes, leading to increased levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha . This dual effect complicates its application in metabolic health.

Table 2: Inflammatory Responses Induced by t10,c12-CLA

Lipid Metabolism Modulation

Trans-10,cis-12 conjugated linoleic acid has been shown to influence lipid metabolism significantly. It reduces lipogenesis in certain tissues while promoting lipolysis in others. For example, it decreased milk fat content in sows without affecting litter performance, indicating its potential use in livestock management .

Table 3: Effects on Lipid Metabolism

| Study | Tissue Type | Effect Observed |

|---|---|---|

| Mammary Gland | Reduced milk fat content | |

| Hepatocytes | Altered lipid droplet morphology |

Case Study 1: Weight Management in Obese Models

A study conducted on db/db mice showed that supplementation with trans-10,cis-12 conjugated linoleic acid resulted in a decrease in overall body fat while maintaining lean mass. The mechanisms involved included alterations in adipocyte maturation and apoptosis rates .

Case Study 2: Inflammation and Metabolic Syndrome

Another significant investigation highlighted the role of t10,c12-CLA in promoting inflammation within white adipose tissue, contributing to insulin resistance. This study emphasized the importance of understanding the inflammatory pathways activated by this fatty acid when considering its application for weight management .

Mechanism of Action

The mechanism of action of 10-cis,12-trans-Linoleic Acid involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes, such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of fatty acids. Additionally, it can influence signaling pathways related to inflammation and apoptosis, making it a compound of interest in cancer research .

Comparison with Similar Compounds

Key Observations :

- Double Bond Geometry: this compound and trans-10,cis-12 CLA are geometric isomers but differ in double bond positions and configurations, leading to distinct biochemical behaviors .

- Conjugation: Both this compound and trans-10,cis-12 CLA are conjugated dienes, whereas LA and GLA have non-conjugated double bonds .

This compound

- Skin Health : Demonstrates anti-inflammatory and moisturizing effects, making it suitable for topical applications in cosmetics .

- Limited Metabolic Data: Unlike trans-10,cis-12 CLA, its systemic metabolic impacts are understudied, though structural analogs suggest possible roles in lipid modulation .

trans-10,cis-12 CLA

- Lipid Metabolism : Reduces adipose tissue mass in mice by inhibiting lipoprotein lipase and downregulating leptin secretion . However, it induces hepatic steatosis and hyperinsulinemia, complicating its therapeutic use .

- Molecular Mechanisms : Triggers PPARγ-mediated lipogenesis and sterol regulatory element-binding protein (SREBP-1a) activation, contributing to fatty liver development .

cis-9,trans-11 CLA

Linoleic Acid (LA)

- Essential Function : A precursor for arachidonic acid, critical in inflammatory signaling and cell membrane integrity .

- Oxidation Sensitivity : Prone to peroxidation, generating malonaldehyde and secondary products that limit its stability in formulations .

Research Challenges and Contradictions

- Dosage and Purity : Studies using impure CLA mixtures (e.g., blends of cis-9,trans-11 and trans-10,cis-12 isomers) often yield conflicting results, as seen in murine models of obesity .

- Species-Specific Effects : trans-10,cis-12 CLA reduces lipid stores in mice but exacerbates metabolic dysregulation in humans, highlighting translational challenges .

- Mechanistic Uncertainty : While trans-10,cis-12 CLA activates PPARγ in vitro, its in vivo effects may stem from secondary pathways like hyperinsulinemia-induced lipogenesis .

Biological Activity

10-cis,12-trans-linoleic acid (also known as trans-10,cis-12 conjugated linoleic acid or t10,c12-CLA) is a fatty acid that has garnered significant attention due to its diverse biological activities. This article explores its effects on metabolism, inflammation, and potential therapeutic applications, supported by various studies and findings.

Overview of this compound

This compound is one of the isomers of conjugated linoleic acid (CLA), which are known for their health benefits. The t10,c12 isomer is particularly noted for its role in lipid metabolism and its influence on body composition.

-

Inflammation and Insulin Resistance

- Research indicates that t10,c12-CLA promotes inflammatory signaling pathways, leading to insulin resistance. In studies with differentiated human adipocytes, t10,c12-CLA increased the expression of pro-inflammatory cytokines such as IL-6 and IL-8, and activated mitogen-activated protein kinases (MAPK) pathways .

- Chronic inflammation induced by t10,c12-CLA can suppress peroxisome proliferator-activated receptor gamma (PPARγ) activity, which is crucial for glucose and fatty acid uptake .

-

Effects on Lipid Metabolism

- t10,c12-CLA has been shown to reduce adipose tissue mass in various animal models. For instance, mice fed t10,c12-CLA exhibited a 30% reduction in epididymal adipose mass after 14 days . This effect is attributed to increased fatty acid oxidation and decreased lipogenesis.

- In humans, however, supplementation with t10,c12-CLA has been linked to increased insulin resistance and elevated glycemia, despite reductions in body fat .

- Impact on Milk Fat Synthesis

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the optimal methods for extracting 10-cis,12-trans-Linoleic Acid (CLA) from biological matrices?

- Methodological Answer : For lipid extraction, the Bligh & Dyer method is widely used. Homogenize wet tissue with a chloroform-methanol (1:2 v/v) mixture to solubilize lipids. Adjust proportions to ensure miscibility with tissue water content. Dilute with chloroform and water to form biphasic layers; the chloroform layer contains lipids. Centrifuge at 3,000 rpm for 5 minutes to isolate the lipid fraction . For purification, low-temperature crystallization (-70°C) of linoleic acid from safflower oil is recommended before isomerization .

Q. How can 10-cis,12-trans-CLA be synthesized from linoleic acid in laboratory settings?

- Methodological Answer : Alkali isomerization is the primary method. React linoleic acid with NaOH or KOH under high temperatures (150°C) for 6 hours. To enhance efficiency, microwave-assisted isomerization achieves 96% conversion by accelerating reaction kinetics through uniform heating. Ultrasound-assisted methods (76% conversion) improve mixing and reduce reaction time compared to traditional methods .

Q. What analytical techniques confirm the identity and purity of 10-cis,12-trans-CLA?

- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 234 nm) to separate CLA isomers. GC-MS with a polar capillary column (e.g., BPX-70) and methyl ester derivatization resolves positional and geometric isomers. Validate purity via NMR spectroscopy (¹H and ¹³C) to confirm double-bond geometry and quantify isomer ratios .

Advanced Research Questions

Q. How do isomer ratios of CLA influence experimental outcomes in metabolic studies?

- Methodological Answer : The cis-9,trans-11 and trans-10,cis-12 isomers exhibit distinct biological effects. Use isomer-specific standards and dose-response designs (3,200–6,400 mg/day in animal models) to isolate effects. For example, trans-10,cis-12-CLA reduces adiposity but may impair insulin sensitivity, requiring paired glucose tolerance tests and tissue lipid profiling .

Q. What strategies optimize 10-cis,12-trans-CLA yield during isomerization?

- Methodological Answer : Optimize reaction parameters:

- Catalyst : Use 1% KOH in ethylene glycol for higher isomer specificity.

- Temperature : Maintain 150°C to minimize side reactions (e.g., oxidation).

- Solvent : Ethanol enhances solubility and reduces polymerization.

Post-reaction, purify via silver-ion chromatography to separate trans-10,cis-12 from other isomers .

Q. What challenges arise in isolating 10-cis,12-trans-CLA from complex lipid mixtures?

- Methodological Answer : Co-elution of CLA isomers with similar polarity complicates isolation. Use argentation TLC with 10% AgNO₃-coated plates and hexane-diethyl ether (85:15) for preliminary separation. Confirm purity via FT-IR spectroscopy, focusing on absorbance peaks at 950–980 cm⁻¹ (trans double bonds) .

Q. How should contradictory data on 10-cis,12-trans-CLA’s anti-atherogenic effects be resolved?

- Methodological Answer : Conduct dose-dependent studies in ApoE⁻/⁻ mice models with controlled diets (0.5–2% CLA w/w). Measure aortic plaque formation via histopathology and serum lipid profiles. Meta-analyses should stratify results by isomer ratios, study duration, and model species to identify confounding variables .

Q. What safety protocols are critical for handling 10-cis,12-trans-CLA in vitro?

- Methodological Answer : Store CLA solutions in ethanol at −20°C to prevent peroxidation. Use inert atmosphere (N₂) during handling. For cytotoxicity assays, adhere to UN 1170 guidelines: work in fume hoods, wear nitrile gloves, and dispose of waste via certified incineration. Monitor for lipid peroxidation products (e.g., malondialdehyde) using TBARS assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.